methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
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Overview
Description
Methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and complex molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the indole and indolizine precursors, followed by a series of cyclization and functionalization reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents on the indole or indolizine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate has several scientific research applications:
Chemistry: The compound is used as a model system for studying spirocyclic structures and their reactivity.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a lead compound in drug discovery and development.
Industry: It may be used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic indole derivatives and indolizine-based molecules. Examples include:
- Spiro[indole-pyrrolidine] derivatives
- Indolizine-2-carboxylates
- Spiro[indole-oxindole] compounds
Uniqueness
Methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate is unique due to its specific spirocyclic structure and the presence of both indole and indolizine moieties. This combination of structural features contributes to its distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C22H28N2O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14-,15+,19+,22-/m1/s1 |
InChI Key |
DAXYUDFNWXHGBE-SXGZUBKSSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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